Cas no 1056969-73-3 ((2R,4S)-tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxypyrrolidine-1-carboxylate)

(2R,4S)-tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxypyrrolidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- (2R,4S)-tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxypyrrolidine-1-carboxylate
- tert-butyl (2R,4S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxypyrrolidine-1-carboxylate
-
- Inchi: 1S/C16H33NO4Si/c1-15(2,3)21-14(19)17-10-13(18)9-12(17)11-20-22(7,8)16(4,5)6/h12-13,18H,9-11H2,1-8H3/t12-,13+/m1/s1
- InChI Key: TWNQXBYPAUOYPX-OLZOCXBDSA-N
- SMILES: N1(C(OC(C)(C)C)=O)C[C@@H](O)C[C@@H]1CO[Si](C(C)(C)C)(C)C
(2R,4S)-tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxypyrrolidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Bestfluorodrug | YFC00085-5.0g |
tert-butyl (2R,4S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxypyrrolidine-1-carboxylate |
1056969-73-3 | 97% | 5.0g |
¥14809 | 2023-04-09 | |
Bestfluorodrug | YFC00085-5g |
tert-butyl (2R,4S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxypyrrolidine-1-carboxylate |
1056969-73-3 | 97% | 5g |
¥14809 | 2023-09-19 | |
Bestfluorodrug | YFC00085-0.5g |
tert-butyl (2R,4S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxypyrrolidine-1-carboxylate |
1056969-73-3 | 97% | 0.5g |
¥3300 | 2023-09-19 | |
Bestfluorodrug | YFC00085-1.0g |
tert-butyl (2R,4S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxypyrrolidine-1-carboxylate |
1056969-73-3 | 97% | 1.0g |
¥4800 | 2023-04-09 | |
Bestfluorodrug | YFC00085-1g |
tert-butyl (2R,4S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxypyrrolidine-1-carboxylate |
1056969-73-3 | 97% | 1g |
¥4800 | 2023-09-19 |
(2R,4S)-tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxypyrrolidine-1-carboxylate Related Literature
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
Additional information on (2R,4S)-tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxypyrrolidine-1-carboxylate
Compound CAS No. 1056969-73-3: (2R,4S)-tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxypyrrolidine-1-carboxylate
Compound CAS No. 1056969-73-3 is a highly specialized organic compound with the name (2R,4S)-tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxypyrrolidine-1-carboxylate. This compound is of significant interest in the fields of organic chemistry, pharmaceutical research, and materials science due to its unique structural features and potential applications. The molecule contains a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and is substituted with a tert-butyl group, a hydroxyl group, and a tert-butyldimethylsilyl (TBS) protecting group.
The pyrrolidine ring serves as the core structure of this compound, providing a rigid framework for further functionalization. The tert-butyl group at the 1-position of the pyrrolidine ring adds steric bulk, which can influence the compound's reactivity and solubility properties. The hydroxyl group at the 4-position introduces hydrophilic characteristics, potentially enhancing the compound's ability to interact with biological systems or other polar environments.
One of the most notable features of this compound is the presence of the TBS protecting group on the hydroxymethyl substituent at the 2-position of the pyrrolidine ring. The TBS group is a well-known silyl protecting group commonly used in organic synthesis to protect hydroxyl groups during various reaction steps. Its use in this compound suggests that it plays a critical role in stabilizing reactive intermediates or controlling reactivity during synthesis or subsequent transformations.
Recent advancements in stereochemistry and asymmetric synthesis have highlighted the importance of compounds like (2R,4S)-tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxypyrrolidine-1-carboxylate in constructing complex molecular architectures with high enantioselectivity. Researchers have demonstrated that such compounds can serve as versatile building blocks for constructing bioactive molecules, including potential drug candidates.
In terms of applications, this compound has shown promise in various areas. For instance, its stereochemistry and functional groups make it an ideal candidate for exploring enantioselective catalysis and asymmetric induction in organic reactions. Additionally, its structure suggests potential utility in drug delivery systems, where precise control over molecular interactions is crucial.
Recent studies have also explored the use of similar compounds in materials science, particularly in the development of advanced polymers and self-healing materials. The combination of steric bulk from the tert-butyl group and hydrophilic/hydrophobic balance provided by other substituents makes this compound a valuable tool for tuning material properties at the molecular level.
Furthermore, advancements in computational chemistry have enabled researchers to model and predict the behavior of compounds like (2R,4S)-tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxypyrrolidine-1-carboxylate under various conditions. These computational insights have significantly enhanced our understanding of their reactivity, stability, and potential applications.
In conclusion, Compound CAS No. 1056969-73-3, or (2R,4S)-tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxypyrrolidine-1-carboxylate, represents a cutting-edge molecule with diverse applications across multiple scientific disciplines. Its unique structure and functional groups make it an invaluable tool for researchers aiming to push the boundaries of organic synthesis and materials development.
1056969-73-3 ((2R,4S)-tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxypyrrolidine-1-carboxylate) Related Products
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)



